5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol
CAS No.: 204394-52-5
Cat. No.: VC2973225
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204394-52-5 |
---|---|
Molecular Formula | C11H11N3O |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 4,5-dimethyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C11H11N3O/c1-7-8(2)13-10(14-11(7)15)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,13,14,15) |
Standard InChI Key | RVSHHTOLEDONMB-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(NC1=O)C2=CC=CC=N2)C |
Canonical SMILES | CC1=C(N=C(NC1=O)C2=CC=CC=N2)C |
Introduction
Structural Characteristics
5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol features a pyrimidine core with strategic substitutions that define its chemical identity. The compound is characterized by a pyrimidine ring with methyl groups at positions 5 and 6, while a pyridine ring is attached at position 2. The hydroxyl group at position 4 serves as a key functional group that contributes to the compound's hydrogen-bonding capabilities and potential biological interactions .
Molecular Identifiers
The compound is precisely defined by several standard chemical identifiers as outlined in the following table:
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₁N₃O |
Molecular Weight | 201.228 g/mol |
CAS Number | 204394-52-5 |
SMILES | CC1=C(N=C(NC1=O)C2=CC=NC=C2)C |
InChI | InChI=1S/C11H11N3O/c1-7-8(2)13-10(14-11(7)15)9-3-5-12-6-4-9/h3-6H,1-2H3,(H,13,14,15) |
InChIKey | PPZAKRZBCPGCMZ-UHFFFAOYSA-N |
The structural composition features three nitrogen atoms strategically positioned across the heterocyclic system, providing multiple sites for potential hydrogen-bonding interactions and coordination with biological targets . The compound can exist in tautomeric forms, interconverting between the pyrimidin-4-ol form and the corresponding pyrimidin-4-one structure, which has implications for its reactivity in various chemical and biological systems.
Physicochemical Properties
The physicochemical profile of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol defines its behavior in chemical reactions, biological systems, and pharmaceutical formulations. Understanding these properties is essential for predicting the compound's interactions with various environments and potential applications.
Solubility Characteristics
Based on its structural features, 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol would demonstrate moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The hydroxyl group and nitrogen atoms contribute to its polar character, while the aromatic rings and methyl substituents provide some hydrophobic character, resulting in a balanced solubility profile suitable for various applications in synthetic chemistry and biological studies.
Predicted Collision Cross Section Data
Advanced analytical techniques provide insights into the compound's molecular dimensions and behavior in gas-phase separation methods. The predicted collision cross section (CCS) values for various ionized forms of structurally related compounds offer valuable information for analytical identification and characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 202.09749 | 143.8 |
[M+Na]⁺ | 224.07943 | 159.8 |
[M+NH₄]⁺ | 219.12403 | 151.2 |
[M+K]⁺ | 240.05337 | 152.8 |
[M-H]⁻ | 200.08293 | 146.3 |
[M+Na-2H]⁻ | 222.06488 | 153.0 |
[M]⁺ | 201.08966 | 146.8 |
[M]⁻ | 201.09076 | 146.8 |
Synthetic Approaches
The synthesis of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves strategic multi-step procedures that enable the formation of the heterocyclic system with the desired substitution pattern. Several synthetic routes can be employed based on available starting materials and reaction conditions.
Key Reaction Pathways
The synthesis of related 2-(pyridin-2-yl)pyrimidine derivatives often follows a sequence that may include:
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Preparation of suitable pyridine precursors through esterification of nicotinic acid derivatives
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Oxidation of intermediate compounds using reagents such as 3-chloroperoxybenzoic acid (mCPBA)
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Strategic introduction of functional groups through nucleophilic substitution
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Cyclization reactions to form the pyrimidine ring with the desired substitution pattern
For example, the synthesis of related compounds has been achieved through the nonaqueous diazotization of amino intermediates with tert-butyl nitrite and antimony tribromide, followed by reaction with guanidine to afford the desired heterocyclic system .
Chemical Reactivity
The chemical behavior of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol is governed by its functional groups and heterocyclic framework, which provide multiple sites for potential transformations and interactions.
Functional Group Reactivity
The hydroxyl group at position 4 represents a key reactive center that can participate in various transformations:
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Oxidation reactions: The hydroxyl group can be oxidized to form carbonyl-containing derivatives using appropriate oxidizing agents
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Substitution reactions: Replacement with other functional groups such as halides or amines to create diverse derivatives
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Esterification and etherification: Formation of esters or ethers through reactions with appropriate reagents
The methyl groups at positions 5 and 6 can undergo reactions typical of alkyl substituents on aromatic systems, including halogenation and oxidation to introduce additional functionality .
Heterocyclic System Reactivity
The pyrimidine and pyridine rings present in the compound offer several positions susceptible to electrophilic and nucleophilic reactions:
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Electrophilic aromatic substitution: Occurs predominantly at electron-rich positions of the heterocyclic system
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Nucleophilic aromatic substitution: More likely at electron-deficient positions adjacent to the nitrogen atoms
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Metalation reactions: Formation of organometallic intermediates that can be functionalized to introduce various substituents
The nitrogen atoms in both heterocyclic rings can function as coordination sites for metals, enabling potential applications in coordination chemistry and catalysis.
Structural Comparisons
Understanding the relationship between 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol and structurally related compounds provides valuable insights into how subtle structural modifications influence chemical and biological properties.
Comparison with Pyridine Positional Isomers
A significant structural analog is 5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol (CAS 204394-40-1), which differs in the connection point of the pyridine ring (position 4 instead of position 2). This modification alters the electronic distribution and three-dimensional orientation of the molecule, potentially affecting its interactions with biological targets and chemical reactivity patterns .
Comparison with Methyl-Substituted Analogs
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 55417-80-6) represents another important structural variant, lacking the methyl group at position 5. This difference affects properties such as lipophilicity, steric hindrance, and potential binding interactions in biological systems .
Comparison Table of Related Structures
Compound | CAS Number | Structural Difference | Potential Impact on Properties |
---|---|---|---|
5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol | 204394-52-5 | Reference compound | Baseline properties |
5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol | 204394-40-1 | Pyridine at position 4 | Different electronic distribution and dipole moment |
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol | 55417-80-6 | Lacks methyl at position 5 | Modified lipophilicity and different steric profile |
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | 40778-16-3 | Dimethylamino replaces pyridine | Different hydrogen bonding patterns and basicity |
These structural variations provide a framework for understanding structure-activity relationships and for designing derivatives with optimized properties for specific applications .
Research Applications
Beyond its potential therapeutic applications, 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol serves important functions in various research contexts, contributing to advancements in multiple scientific fields.
Synthetic Chemistry Applications
The compound functions as a valuable building block in organic synthesis, serving as a starting point for the creation of more complex molecular structures. Its heterocyclic framework provides a versatile scaffold that can be further elaborated through various synthetic transformations to generate libraries of derivatives for structure-activity relationship studies .
Medicinal Chemistry Research
In medicinal chemistry, 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol represents an important pharmacophore that can be optimized to enhance specific biological activities. Research utilizing this compound as a template has contributed to the development of novel therapeutic candidates with improved potency, selectivity, or pharmacokinetic properties .
A notable example is the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors, which share structural similarities with the pyrimidine-pyridine core of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol. These compounds have demonstrated remarkable potency and selectivity, with some candidates showing promising results in preclinical cancer models .
Supplier | Catalog Number | Package Size | Price (EUR) |
---|---|---|---|
CymitQuimica | 54-OR8472 | 1g | 326.00 |
CymitQuimica | 54-OR8472 | 5g | 1,005.00 |
This pricing reflects the compound's specialized nature and the synthetic complexity involved in its preparation .
Analytical Characterization
The comprehensive characterization of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves multiple analytical techniques that provide complementary information about its structure, purity, and properties.
Spectroscopic Analysis
Several spectroscopic methods are employed for the structural characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule
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Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns characteristic of the structure
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Infrared (IR) Spectroscopy: Identifies functional groups through their characteristic absorption bands
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UV-Visible Spectroscopy: Characterizes electronic transitions that can be relevant for interactions with biological systems
Chromatographic Methods
High-performance liquid chromatography (HPLC) and related techniques are commonly used to assess the purity of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol and to monitor reactions involving this compound. These methods provide valuable information about the compound's behavior in different solvent systems and its interaction with stationary phases, which can be correlated with its physicochemical properties.
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